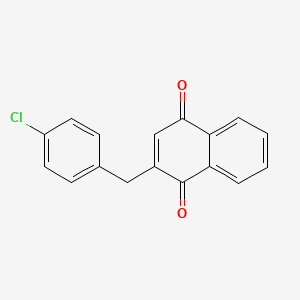

2-(4-chlorobenzyl)naphthoquinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Chlorobenzyl)naphthoquinone, also known as plumbagin, is a natural compound found in several plants, including Plumbago zeylanica, Drosera capensis, and Nepenthes khasiana. This compound has been studied for its potential therapeutic properties in various fields, such as cancer, inflammation, and microbial infections.

作用機序

The mechanism of action of 2-(4-chlorobenzyl)naphthoquinone is complex and involves several pathways. In cancer cells, 2-(4-chlorobenzyl)naphthoquinone induces apoptosis by activating the caspase cascade, inhibiting the NF-κB pathway, and disrupting mitochondrial function. In inflammation, 2-(4-chlorobenzyl)naphthoquinone reduces the production of inflammatory cytokines and enzymes by inhibiting the NF-κB pathway, reducing the activity of COX-2 and iNOS enzymes, and suppressing the activation of MAPKs. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone exerts its antimicrobial activity by disrupting the cell membrane, inhibiting DNA replication, and interfering with protein synthesis.

Biochemical and Physiological Effects

Plumbagin has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chlorobenzyl)naphthoquinone induces DNA damage, inhibits angiogenesis (the formation of new blood vessels), and reduces the expression of cancer stem cell markers. In inflammation, 2-(4-chlorobenzyl)naphthoquinone reduces the levels of inflammatory cytokines, inhibits the activity of COX-2 and iNOS enzymes, and reduces the infiltration of immune cells. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone disrupts the cell membrane, inhibits DNA replication, and interferes with protein synthesis, leading to the death of the microbe.

実験室実験の利点と制限

The advantages of using 2-(4-chlorobenzyl)naphthoquinone in lab experiments include its natural origin, low toxicity, and broad-spectrum activity against various diseases. However, 2-(4-chlorobenzyl)naphthoquinone has some limitations, such as its poor solubility in water, instability in biological fluids, and potential toxicity at high doses.

将来の方向性

The future directions of 2-(4-chlorobenzyl)naphthoquinone research include the development of novel formulations to enhance its solubility and stability, the identification of new targets and pathways for its therapeutic use, and the evaluation of its efficacy in clinical trials. Additionally, the potential use of 2-(4-chlorobenzyl)naphthoquinone in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy and reduce potential toxicity.

In conclusion, 2-(4-chlorobenzyl)naphthoquinone, also known as 2-(4-chlorobenzyl)naphthoquinone, is a natural compound with potential therapeutic properties in various fields, such as cancer, inflammation, and microbial infections. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-chlorobenzyl)naphthoquinone have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its limitations.

合成法

The synthesis of 2-(4-chlorobenzyl)naphthoquinone can be achieved through several methods, including the oxidation of 2-(4-chlorobenzyl)phenol using manganese dioxide, the oxidation of 2-(4-chlorobenzyl)aniline using potassium permanganate, and the condensation of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde. The latter method has been reported to be the most efficient and straightforward approach to synthesizing 2-(4-chlorobenzyl)naphthoquinone.

科学的研究の応用

2-(4-Chlorobenzyl)naphthoquinone has been studied for its potential therapeutic properties in various fields, including cancer, inflammation, and microbial infections. In cancer research, 2-(4-chlorobenzyl)naphthoquinone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Inflammation research has demonstrated that 2-(4-chlorobenzyl)naphthoquinone can reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone has been reported to possess antibacterial, antifungal, and antiviral properties.

特性

IUPAC Name |

2-[(4-chlorophenyl)methyl]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMYJSHYFFWGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)methyl]naphthalene-1,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)

![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)

![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)